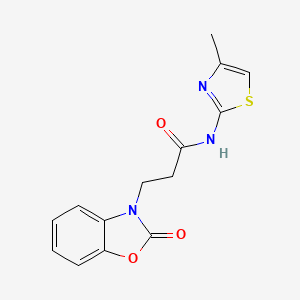

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-9-8-21-13(15-9)16-12(18)6-7-17-10-4-2-3-5-11(10)20-14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJPQQWIHBQIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole moiety and a benzoxazole derivative. The molecular formula is , with a molecular weight of approximately 342.37 g/mol. The structural features are believed to play crucial roles in its biological activities.

Research indicates that compounds containing thiazole and benzoxazole rings exhibit various biological activities, including:

- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the aromatic rings enhances their activity by improving interactions with cellular targets .

- Anticonvulsant Properties : Some thiazole-containing compounds have been reported to possess anticonvulsant properties, potentially through modulation of neurotransmitter systems .

- Enzyme Inhibition : Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have been studied for their inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and benzoxazole rings can significantly influence the biological activity of the compound. Key observations include:

- Substituent Effects : The introduction of various substituents on the thiazole ring can enhance or diminish the activity. For example, methyl groups at specific positions have been linked to increased potency against cancer cell lines .

- Ring Interactions : The spatial arrangement and electronic properties of the thiazole and benzoxazole rings are crucial for binding interactions with biological targets. Molecular docking studies suggest that hydrophobic interactions play a significant role in the binding affinity of these compounds .

Research Findings

A selection of studies highlights the biological activity of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide:

Case Studies

- Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their anticancer properties. N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide was included in a panel that showed promising results against multiple cancer cell lines with IC50 values below 10 µM .

- Neuropharmacological Profile : Another investigation focused on the compound's interaction with serotonin receptors (5-HT1A and 5-HT7). It was found to exhibit moderate affinity for these receptors, suggesting potential applications in treating anxiety and depression disorders .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves multiple steps that often include the formation of thiazole and benzoxazole moieties. These structural components are crucial as they contribute to the compound's biological properties.

Key Synthetic Pathways:

- Thiazole Formation: The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as 4-methylthioacetic acid derivatives.

- Benzoxazole Integration: The incorporation of the benzoxazole moiety typically involves condensation reactions with 2-amino phenols and carbonyl compounds.

Biological Activities

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for various biological activities:

Antimicrobial Properties

Research indicates that compounds with thiazole and benzoxazole structures exhibit significant antimicrobial activity against a range of pathogens. For instance, derivatives of thiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The compound has demonstrated promising anticancer properties in vitro. Studies have indicated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action is often linked to apoptosis induction and cell cycle arrest .

Antioxidant Activity

Thiazole derivatives are known for their antioxidant properties, which contribute to their potential in preventing oxidative stress-related diseases. The incorporation of benzoxazole further enhances this activity, making the compound a candidate for developing nutraceuticals aimed at oxidative stress mitigation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exhibited MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a study focused on breast cancer cell lines (MCF7), N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide was found to significantly reduce cell viability in a dose-dependent manner. Molecular docking studies suggested strong binding affinity to key cancer targets, supporting its role as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives, differing in heterocyclic substituents and functional groups. Key analogues include:

Key Observations :

- Benzoxazolone vs.

- Oxadiazole vs. Benzoxazolone : Oxadiazole-containing analogues (8d, 8e) exhibit sulfanyl (-S-) linkages instead of the propanamide bridge, which may reduce hydrogen-bonding capacity compared to the target compound .

- Substituent Effects : Methyl or phenyl groups on oxadiazole (8d, 8e) influence melting points, suggesting that bulkier substituents enhance crystallinity .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues with oxadiazole-sulfanyl groups (e.g., 8d: 135–136°C; 8h: 158–159°C) show higher thermal stability than simpler thiazole derivatives (8e: 117–118°C) .

- Solubility : Benzoxazolone and benzothiazolone moieties likely reduce aqueous solubility due to aromatic stacking, whereas sulfanyl groups in oxadiazole derivatives may enhance solubility in polar aprotic solvents .

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s benzoxazolone group would exhibit characteristic C=O stretches (~1670–1750 cm⁻¹), similar to 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide . Thiazole C=N and C-S stretches appear near 1500–1600 cm⁻¹ and 600–700 cm⁻¹, respectively .

- NMR Data : In analogues like 8d and 8e, thiazole protons resonate at δ 6.50–7.30 ppm, while benzoxazolone/benzothiazolone aromatic protons appear upfield (δ 7.00–7.30 ppm) due to electron-withdrawing effects .

Functional Implications

- Biological Activity : Benzoxazolone derivatives are associated with enzyme inhibition (e.g., alkaline phosphatase in ) and neuroimaging applications (e.g., TSPO tracers in ). The thiazole moiety may modulate pharmacokinetics by resisting oxidative metabolism .

- Reactivity : The propanamide bridge in the target compound offers a site for hydrolysis or nucleophilic substitution, whereas sulfanyl groups in oxadiazole derivatives (8d, 8e) may undergo oxidation to sulfoxides or disulfides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling the thiazole and benzoxazole moieties via a propanamide linker. A protocol analogous to uses HBTU/DMSO-mediated amidation with triethylamine as a base, achieving ~68% yield after purification by flash chromatography . Yield optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of the benzoxazole precursor) and reaction time (12–24 hours under nitrogen). Solvent selection (e.g., DMF vs. DMSO) and temperature (room temperature vs. 40°C) also influence reaction efficiency.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Expect peaks for the thiazole methyl group (δ ~2.4 ppm, singlet) and benzoxazole aromatic protons (δ ~7.2–7.8 ppm, multiplet). The propanamide linker’s CH2 groups appear as triplets (δ ~2.8–3.2 ppm) .

- 13C-NMR : Key signals include the thiazole C-4 methyl (δ ~18 ppm), carbonyl carbons (δ ~165–175 ppm), and benzoxazole C=O (δ ~160 ppm) .

- IR : Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (benzoxazole lactam C=O) confirm functional groups .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL’s robust handling of twinned data and hydrogen-bonding networks (via PART instructions) ensures accurate thermal parameter modeling . WinGX provides a user-friendly interface for data integration .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility or polymorphism studies?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like R₂²(8) rings or C(4) chains, which correlate with packing efficiency. For example, benzoxazole C=O groups may form N–H···O bonds with adjacent amide protons, reducing solubility. Differential Scanning Calorimetry (DSC) and powder XRD can detect polymorphic forms influenced by these interactions .

Q. What strategies validate structure-activity relationships (SAR) for this compound in biological assays?

- Methodological Answer :

- Thiazole Modifications : Replace the 4-methyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding, as seen in for CB2 receptor ligands .

- Benzoxazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the benzoxazole 5-position to enhance π-stacking, analogous to PET tracer design in .

- Propanamide Linker : Shorten or rigidify the linker (e.g., replacing –CH2– with –CH=CH–) to evaluate conformational flexibility’s role in activity .

Q. How can computational modeling predict interactions with biological targets like TSPO or kinases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using TSPO crystal structures (PDB: 2MGY) identifies key binding residues (e.g., Ala147, Gln105). For kinases, pharmacophore models prioritize hinge-region hydrogen bonds between the thiazole N and kinase backbone NH . MD simulations (>100 ns) assess stability of predicted poses, with RMSD < 2 Å indicating viable complexes.

Q. What analytical methods resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays:

- SPR (Surface Plasmon Resonance) for direct binding affinity measurements.

- Cellular Thermal Shift Assay (CETSA) to confirm target engagement in live cells.

- Meta-analysis of published data (e.g., pIC50 ranges) to identify outliers linked to protocol variations .

Q. How can reaction kinetics elucidate degradation pathways under physiological conditions?

- Methodological Answer : Pseudo-first-order kinetics studies (pH 7.4, 37°C) in PBS buffer monitor degradation via HPLC. For example, benzoxazole ring-opening via hydrolysis generates 2-aminophenol derivatives, detectable by LC-MS. Activation energy (Ea) calculations from Arrhenius plots predict shelf-life stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.